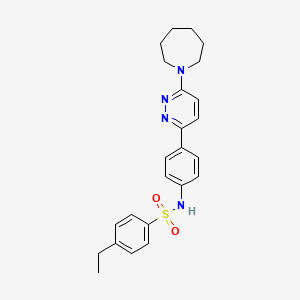![molecular formula C11H14F3N B2836172 (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine CAS No. 2248172-40-7](/img/structure/B2836172.png)
(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine, also known as TFMPA, is a chemical compound that has been widely studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine is not fully understood, but it is believed to act as a sigma-1 receptor agonist. This leads to the modulation of various signaling pathways, including the inhibition of voltage-gated calcium channels and the activation of protein kinase C. These effects may contribute to the observed neuroprotective and anti-inflammatory properties of (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine.
Biochemical and Physiological Effects:
(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the protection of cells against oxidative stress. It has also been found to enhance cognitive function and improve memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine is its high selectivity for sigma-1 receptors, which allows for the specific targeting of this receptor subtype in experimental studies. However, its limited solubility in water and low stability at room temperature may pose challenges for its use in certain experimental settings.
Direcciones Futuras
Future research on (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine may focus on its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Additionally, further studies may explore the underlying mechanisms of its neuroprotective and anti-inflammatory effects, as well as its potential interactions with other pharmacological agents.
Métodos De Síntesis
(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine can be synthesized through a multi-step process involving the reaction of 3-(trifluoromethyl)benzaldehyde with 2-methylpropanal in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to reductive amination using an amine such as methylamine to yield (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine.
Aplicaciones Científicas De Investigación
(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have an affinity for sigma-1 receptors, which are involved in regulating various cellular processes such as calcium signaling, ion channel activity, and protein synthesis. (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine has also been found to modulate the activity of neurotransmitter systems such as dopamine, serotonin, and glutamate, which are involved in mood regulation, cognition, and addiction.
Propiedades
IUPAC Name |
(2S)-2-methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(7-15)5-9-3-2-4-10(6-9)11(12,13)14/h2-4,6,8H,5,7,15H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWWXNYNNWRBOE-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

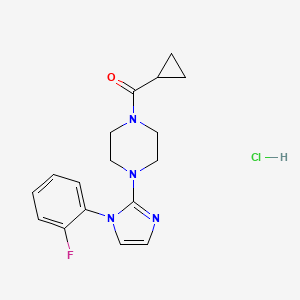
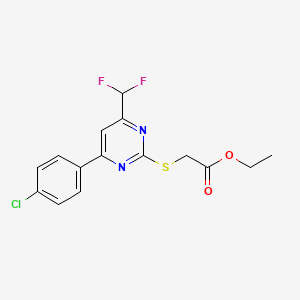
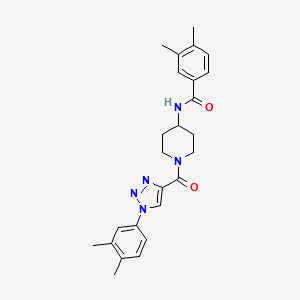
![ethyl 4-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2836095.png)
![(2,4-dimethylthiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2836096.png)
![[5-Acetyloxy-3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate](/img/structure/B2836097.png)

![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2836100.png)
![4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B2836103.png)
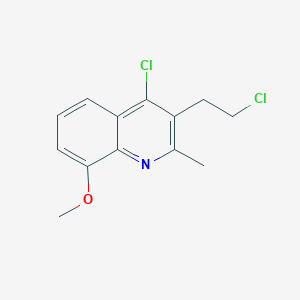
![2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide](/img/structure/B2836106.png)
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}pyrimidine-5-carboxylic acid](/img/structure/B2836108.png)
![4-methoxy-N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2836110.png)
